molecular formula C17H21N3O3S B6507829 N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine CAS No. 869075-42-3

N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine

Cat. No. B6507829
M. Wt: 347.4 g/mol
InChI Key: NUFSUEIGQJOZSY-UHFFFAOYSA-N
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Description

“N’-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine” is a complex organic compound. It contains a guanidine group, which is a functional group with the formula -N=C(NH2)2. This compound also contains a methoxyphenyl group (a phenyl ring with a methoxy group attached) and a methylbenzenesulfonyl group (a benzene ring with a sulfonyl and a methyl group attached).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the guanidine group, the introduction of the methoxyphenyl group, and the attachment of the methylbenzenesulfonyl group. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central guanidine group. The presence of the aromatic rings (in the methoxyphenyl and methylbenzenesulfonyl groups) could lead to interesting structural properties due to π-π interactions.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The guanidine group is basic and can participate in acid-base reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar guanidine group and the aromatic rings could impact the compound’s solubility, melting point, and boiling point.


Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.


Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include investigating its biological activity, studying its reactivity, or exploring its use in the synthesis of other compounds.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. Always consult a chemistry professional when dealing with complex compounds.


properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-3-9-16(10-4-13)24(21,22)20-17(18)19-12-11-14-5-7-15(23-2)8-6-14/h3-10H,11-12H2,1-2H3,(H3,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFSUEIGQJOZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(N-(4-methoxyphenethyl)carbamimidoyl)-4-methylbenzenesulfonamide

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